![molecular formula C14H18N2O B7512458 N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of cyclohexene derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the NF-κB and MAPK signaling pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as cytokines and prostaglandins. It has also been found to inhibit the proliferation and migration of cancer cells. In addition, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. It has also been shown to exhibit potent pharmacological effects, which makes it a promising candidate for drug development. However, one of the limitations of using N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide. One of the areas of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of research is its potential use in cancer therapy. It has been shown to exhibit anti-tumor activity in various cancer cell lines, and further studies are needed to explore its potential as a novel anticancer agent. Additionally, its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, warrants further investigation.
Synthesis Methods
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can be synthesized using different methods. One of the most common methods involves the reaction of 6-methylpyridine-3-carbaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, or HPLC.
Scientific Research Applications
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-7-8-12(9-15-11)10-16-14(17)13-5-3-2-4-6-13/h2-3,7-9,13H,4-6,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJZZWTDKEYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

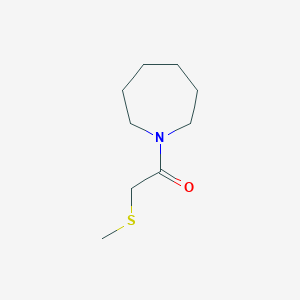
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

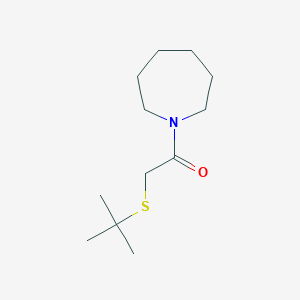
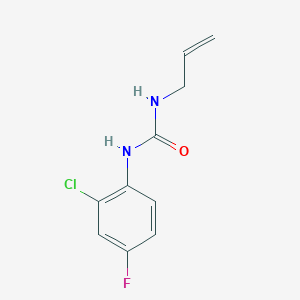
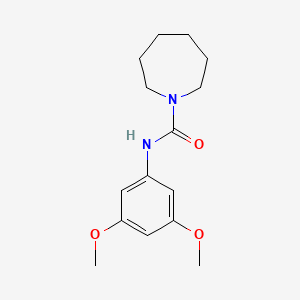
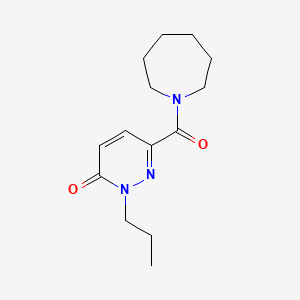
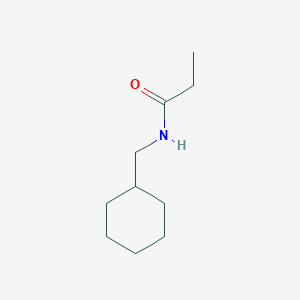
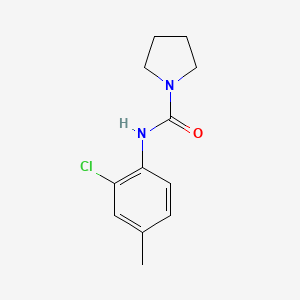
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)



![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)